Lipophilicity Tuning: LogP Comparison of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol vs. 1-(2,6-Dichlorophenyl)ethanol
Computational LogP values reveal a meaningful lipophilicity difference between 1-(2-chloro-6-fluorophenyl)ethan-1-ol and its 2,6-dichloro analog. The mixed halogen (Cl/F) motif provides a ~0.5 LogP reduction compared to the di‑Cl analog, improving aqueous solubility and potentially altering ADME profiles . This moderate lipophilicity tuning is critical for lead optimization in medicinal chemistry.
| Evidence Dimension | Calculated partition coefficient (XLogP3 / SlogP) |
|---|---|
| Target Compound Data | LogP = 2.5324 (chemscene.com; XLogP3) |
| Comparator Or Baseline | 1-(2,6-Dichlorophenyl)ethanol LogP = 3.0467 (chemscene.com; XLogP3) |
| Quantified Difference | ΔLogP ≈ 0.51 (target compound is less lipophilic) |
| Conditions | Calculated XLogP3 via Molecular Operating Environment; identical TPSA (20.23 Ų) and HBD/HBA counts for both compounds |
Why This Matters
In drug discovery, a lower LogP often correlates with better metabolic stability and reduced off-target binding, making the Cl/F compound a preferred scaffold for oral bioavailability optimization.
